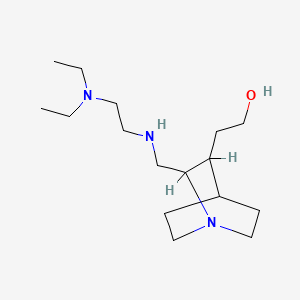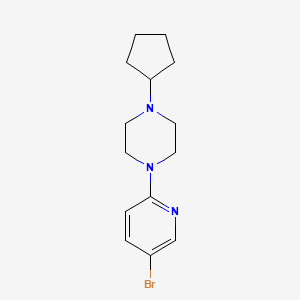![molecular formula C11H8N2 B13932155 1H-pyrrolo[3,2-c]quinoline CAS No. 233-38-5](/img/structure/B13932155.png)
1H-pyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoline ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]quinoline can be synthesized through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet-Spengler reaction, which involves cyclization and oxidation, is often used . Another method includes the use of a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of readily available precursors and mild reaction conditions makes these methods suitable for industrial applications.
化学反応の分析
Types of Reactions: 1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diamine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .
科学的研究の応用
1H-pyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor and in the detection of metal ions.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 1H-pyrrolo[3,2-c]quinoline varies depending on its application. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate cognitive deficits . The compound’s interaction with molecular targets and pathways often involves binding to specific proteins or enzymes, thereby modulating their activity.
類似化合物との比較
1H-pyrrolo[2,3-f]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyrrole ring.
1H-pyrazolo[3,4-b]quinoline: This compound features a pyrazole ring fused to a quinoline ring and has been studied for its biological properties.
Uniqueness: 1H-pyrrolo[3,2-c]quinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its potential as a versatile building block in organic synthesis and its promising biological activities.
特性
CAS番号 |
233-38-5 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
1H-pyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-7,12H |
InChIキー |
VNDWOJHEQHSSJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CN3)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



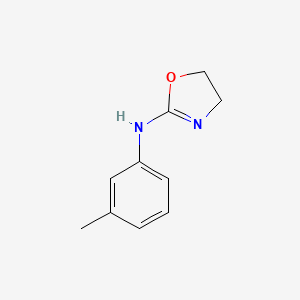
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)


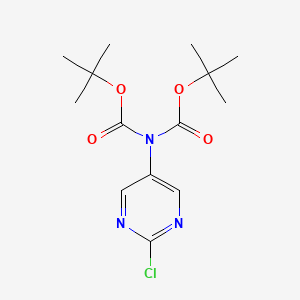
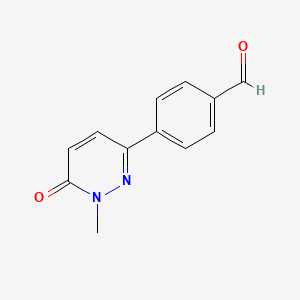
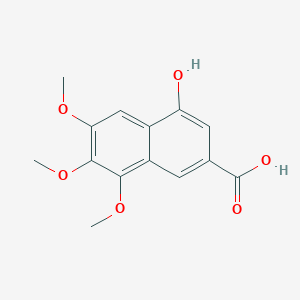

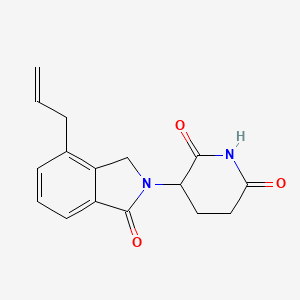
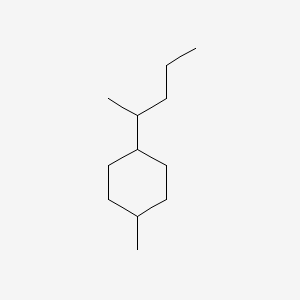
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
